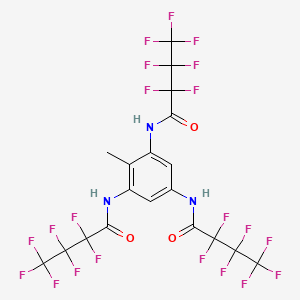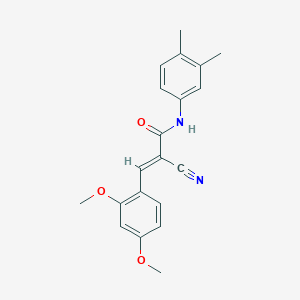![molecular formula C29H21NO2 B11558318 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11558318.png)
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminonaphthalene-1-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
作用機序
The mechanism of action of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
1-[(E)-[(4-Methoxyphenyl)imino]methyl]naphthalen-2-ol: Similar structure but with a methoxy group instead of a methyl group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is used for its antiviral properties.
Uniqueness
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its combination of a Schiff base structure with naphthalene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in both biological and materials science research.
特性
分子式 |
C29H21NO2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H21NO2/c1-20-13-16-23(17-14-20)30-19-27-25-11-5-3-8-22(25)15-18-28(27)32-29(31)26-12-6-9-21-7-2-4-10-24(21)26/h2-19H,1H3 |
InChIキー |
QKLACEOOJRJQHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-[(E)-(4-bromophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11558261.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B11558262.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)
![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558274.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558283.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)

